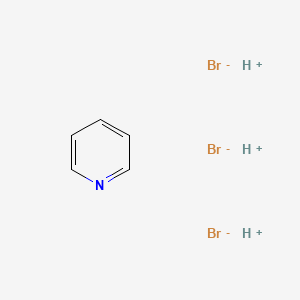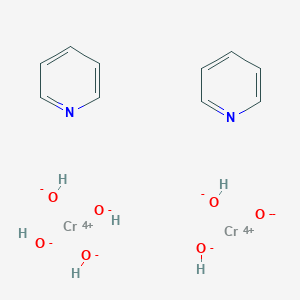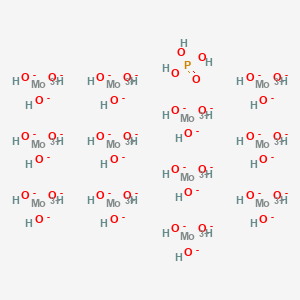
(R)-1-(Trifluoromethyl)ethylisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Trifluoromethyl)ethylisocyanate is an organic compound characterized by the presence of an isocyanate group attached to a chiral center bearing a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Trifluoromethyl)ethylisocyanate typically involves the reaction of ®-1-(Trifluoromethyl)ethylamine with phosgene or its derivatives. The reaction is usually carried out under controlled conditions to ensure the selective formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Trifluoromethyl)ethylisocyanate may involve the use of safer and more scalable reagents such as diphosgene or triphosgene. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(Trifluoromethyl)ethylisocyanate can undergo various types of chemical reactions, including:
Nucleophilic Addition: Reaction with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: Participation in cycloaddition reactions to form heterocyclic compounds.
Substitution: Substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for reactions with ®-1-(Trifluoromethyl)ethylisocyanate include primary and secondary amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or toluene.
Major Products Formed
The major products formed from reactions with ®-1-(Trifluoromethyl)ethylisocyanate include ureas, carbamates, and thiocarbamates, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(Trifluoromethyl)ethylisocyanate is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine
Industry
In the industrial sector, ®-1-(Trifluoromethyl)ethylisocyanate can be used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which ®-1-(Trifluoromethyl)ethylisocyanate exerts its effects typically involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of molecular structures and the alteration of their chemical and physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(Trifluoromethyl)ethylamine: The precursor to ®-1-(Trifluoromethyl)ethylisocyanate, used in similar synthetic applications.
Methylisocyanate: A simpler isocyanate compound with different reactivity and applications.
Phenylisocyanate: An aromatic isocyanate with distinct chemical properties and uses.
Uniqueness
®-1-(Trifluoromethyl)ethylisocyanate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
IUPAC Name |
(2R)-1,1,1-trifluoro-2-isocyanatopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c1-3(8-2-9)4(5,6)7/h3H,1H3/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOVJOEMUMSNN-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![sodium;(6S,7S)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8021149.png)


